Glycidyl Myristate-d5
Description
Properties
CAS No. |
1330180-72-7 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
289.471 |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |
InChI Key |
WVRMZLGUSWWTOZ-SUTULTBBSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
Synonyms |
Tetradecanoic Acid 2-Oxiranylmethyl-d5 Ester; Glycidyl-d5 Tetradecanoate; Myristic Acid Glycidyl-d5 Ester; NSC 404224-d5; |
Origin of Product |
United States |
Synthetic Strategies for Glycidyl Myristate D5 and Its Deuterated Analogues
Precursor Synthesis and Deuterium (B1214612) Incorporation Methodologies
The foundation of synthesizing Glycidyl (B131873) Myristate-d5 lies in the successful preparation of its isotopically labeled and non-labeled precursors. This involves the specific deuteration of the fatty acid component and the synthesis of the glycidyl moiety.
Deuteration of Myristic Acid Precursors (e.g., Myristic Acid-d5)
The introduction of deuterium into myristic acid is a critical first step. While fully deuterated Myristic Acid-d27 is commercially available isotope.commedchemexpress.com, the synthesis of a specifically labeled Myristic Acid-d5 requires more targeted approaches. General methods for deuterating fatty acids often employ a catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O). researchgate.net
One established method involves the direct exchange of hydrogen for deuterium on the fatty acid chain. This can be achieved using a platinum-on-carbon (Pt/C) catalyst in a D₂O medium. researchgate.net Another general process for creating deuterium-containing compounds involves heating the starting material in a solution of an alkali-deuteroxide (like sodium deuteroxide) in D₂O with a metal catalyst, such as Adams platinum catalyst. google.com These methods can be adapted to control the level of deuterium incorporation to achieve the desired d5-labeling. The isotopic purity of the resulting deuterated myristic acid is crucial and is typically verified using mass spectrometry and NMR spectroscopy. rsc.org
| Deuteration Method | Catalyst/Reagents | Deuterium Source | Key Feature | Reference |
| Catalytic H/D Exchange | Platinum on Carbon (Pt/C) | Deuterium Oxide (D₂O) | Allows for direct, multi-deuterium labeling of saturated fatty acids. | researchgate.net |
| Alkali-Catalyzed Exchange | Adams Catalyst (PtO₂), Alkali-Deuteroxide | Deuterium Oxide (D₂O) | Capable of producing high isotopic purity (over 99%). | google.com |
This table presents generalized methods for deuterating fatty acids, which are applicable for synthesizing Myristic Acid-d5.
Synthesis of Glycidol (B123203) Derivatives for Esterification
Glycidol serves as the electrophilic partner in the esterification reaction. Since the deuterium labels in Glycidyl Myristate-d5 are on the myristate moiety, standard, non-deuterated glycidol is typically used. Several synthetic routes to glycidol are well-established.
A common industrial method involves the dehydration of glycerol (B35011) at high temperatures. Another prominent pathway is the reaction of epichlorohydrin (B41342) with an alcohol, followed by dehydrochlorination with a base. google.com More modern, metal-free approaches include the synthesis from glycerol-derived 1,3-dichloro-2-propanol (B29581) and carbon dioxide. mdpi.com For laboratory-scale synthesis, the reaction can be performed via the epoxidation of allyl alcohol. nih.gov
For the synthesis of deuterated analogues where the glycidyl moiety itself is labeled, precursors like deuterated ethylene (B1197577) glycol can be used as a model for preparing deuterated glycidol. cdnsciencepub.com The existence of deuterated glycidyl azide (B81097) polymers further suggests that synthetic routes to deuterated glycidol are available. capes.gov.br
| Glycidol Synthesis Method | Starting Materials | Key Reagents/Conditions | Reference |
| Glycerol Dehydration | Glycerol | High Temperature | |
| From Epichlorohydrin | Fatty Alcohols, Epichlorohydrin | Alkali Metal Hydroxide, Phase-Transfer Catalyst | google.com |
| Integrated Process | 1,3-dichloro-2-propanol, CO₂ | Organic Superbase (DBU) | mdpi.com |
This table summarizes common synthetic routes to produce the glycidol precursor.
Regiospecific Deuterium Labeling Approaches
Achieving a specific d5-labeling on the myristic acid chain, rather than random or complete deuteration, requires regiospecific methods. Such precision is vital for creating internal standards where the label's location can influence fragmentation patterns in mass spectrometry.
Transition metal-catalyzed C-H activation is a powerful tool for site-selective deuteration. acs.org For instance, palladium-catalyzed H/D exchange reactions, using a directing group like 8-aminoquinoline, can selectively deuterate the β-position of aliphatic acids. rsc.org Similarly, iridium-based catalysts have been shown to perform regioselective hydrogen-isotope exchange on unsaturated functionalities, which could be applied to precursors of myristic acid. acs.org These advanced methods allow chemists to target specific C-H bonds for replacement with C-D bonds, offering precise control over the final isotopic composition of the Myristic Acid-d5 precursor. nih.gov
Esterification and Glycidyl Moiety Formation
The final stage of the synthesis involves coupling the deuterated myristic acid precursor with glycidol to form the target molecule, this compound.
Chemical Pathways for this compound Synthesis
The primary chemical pathway is the direct esterification of Myristic Acid-d5 with glycidol. This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Esterification : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be used to protonate the carbonyl oxygen of the myristic acid, making it more electrophilic and susceptible to attack by the hydroxyl group of glycidol.
Base-Catalyzed Esterification : Bases can also be employed to facilitate the reaction.
Enzymatic Esterification : A milder approach uses enzymes, such as the lipase (B570770) Novozyme 435, to catalyze the esterification between a fatty acid methyl ester (methyl myristate-d5) and glycidol. researchgate.net
Two-Step Epoxidation Route : Another method involves first creating the allyl ester of the deuterated myristic acid by reacting it with allyl alcohol. The resulting allyl myristate-d5 is then treated with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), to form the epoxide ring, yielding this compound. nih.gov
The choice of pathway depends on the desired scale, purity requirements, and available starting materials. For use as an analytical standard, pathways that ensure high purity and minimize side reactions are preferred.
Optimization of Reaction Conditions for Isotopic Purity and Yield
Optimizing the esterification reaction is crucial for maximizing the yield and preserving the isotopic integrity of the final product.
Reaction Yield: The yield of glycidyl ester synthesis is influenced by several factors. For direct esterification, typical temperatures range from 60–80°C. Using an inert atmosphere helps to prevent the unwanted opening of the epoxide ring on the glycidol molecule. The molar ratio of reactants is also critical; a slight excess of glycidol is often used to drive the reaction to completion.
| Parameter | Optimized Condition | Effect | Reference |
| Temperature | 60–80°C | Balances reaction rate with prevention of side reactions/degradation. | |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents unwanted epoxide ring-opening. | |
| Molar Ratio | ~1:1.2 (Acid:Glycidol) | Drives reaction towards product formation. | |
| Catalyst | Acid (H₂SO₄) or Enzyme (Lipase) | Increases reaction rate under controlled conditions. | researchgate.net |
This table outlines key parameters for optimizing the yield of glycidyl ester synthesis.
Isotopic Purity: Maintaining isotopic purity requires careful selection of reaction conditions to prevent H/D back-exchange. nih.gov Using aprotic solvents and ensuring anhydrous conditions are important. The isotopic purity of the deuterated myristic acid precursor must be high, as this directly translates to the purity of the final product. google.com The final this compound is rigorously purified, often using column chromatography, and its isotopic enrichment and structural integrity are confirmed by high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net
Stereochemical Control in Glycidyl Ester Synthesis
Achieving stereochemical control during the synthesis of glycidyl esters is critical, particularly for applications in analytical chemistry and biological studies where enantiomeric purity can significantly influence outcomes. The epoxide ring of the glycidyl moiety contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure or enriched glycidyl esters requires strategies that can effectively control the stereochemistry of this center.
One effective method for achieving stereocontrol involves the use of metal-salen complexes as catalysts. For instance, Co(salen) catalysts have been utilized in the ring-opening of glycidyl esters with acids. This approach, adapted from methods for triacylglycerol synthesis, allows for a controlled reaction that preserves or sets the stereochemistry. The process typically involves the catalyzed reaction of a glycidyl ester, such as glycidyl myristate, with a fatty acid in the presence of a base. While industrial thermal synthesis methods often lack stereochemical control, enzymatic and catalyst-driven syntheses offer high enantiopurity, making them suitable for specialized applications.
Another dimension of stereocontrol is observed in elimination reactions involving glycidyl derivatives. Studies on glycidyl sulfonamides and carbamates have shown that the choice of base and substrate can dictate the stereochemical outcome (E/Z-selectivity) of the resulting product. researchgate.net For example, treatment of glycidyl sulfonamides with lithium diisopropylamide (LDA) typically yields the E-isomer with good selectivity, whereas corresponding carbamates favor the Z-isomer. researchgate.net This selectivity is rationalized through a proposed E1cB elimination mechanism proceeding via a chelated intermediate. researchgate.net Although this research focuses on enamide synthesis, the principles of how reagents interact with the glycidyl epoxide and adjacent groups provide valuable insights into controlling stereochemistry in related ester syntheses. The steric bulk of the base has been shown to directly influence selectivity, with larger bases favoring the formation of the Z-product. researchgate.net
Synthesis of Related Deuterated Glycidyl Esters and Analogues
Deuterated glycidyl esters are indispensable as internal standards for quantitative analysis by mass spectrometry (MS), particularly in food safety and environmental monitoring. The incorporation of deuterium atoms (e.g., d5) allows these standards to be distinguished from their non-labeled endogenous or contaminant counterparts, correcting for matrix effects and variations during sample preparation and analysis. bcp-instruments.com
Preparation of Saturated Deuterated Glycidyl Esters
The synthesis of saturated deuterated glycidyl esters, such as this compound, Glycidyl Palmitate-d5, and Glycidyl Stearate-d5, is well-documented and crucial for analytical applications. medchemexpress.commedchemexpress.eumedchemexpress.com A common and effective strategy is a two-step chemical procedure. nih.govnih.gov
The first step involves the synthesis of a deuterated allyl ester. For example, to synthesize fully deuterated glycidyl palmitate (d31), palmitic acid-d31 is refluxed with allyl alcohol in toluene, using an acid catalyst like Amberlyst 15. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The second step is the epoxidation of the allyl group to form the glycidyl moiety. The deuterated allyl ester is reacted with an epoxidizing agent, such as meta-chloroperbenzoic acid (mCPBA), in a solvent like dichloromethane. The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature over a period of 24 hours. Following the reaction, a series of purification steps are performed, including washing with aqueous sodium bisulfite, sodium bicarbonate, and brine. nih.govresearchgate.net The final product is often purified by silica (B1680970) gel column chromatography to yield a pure, deuterated glycidyl ester. nih.govresearchgate.net
An alternative approach involves the direct esterification of glycidol with a deuterated fatty acid, which can be catalyzed by acids or bases. Enzymatic methods, using lipases like Novozym 435, have also been employed for the synthesis of glycidyl esters from fatty acid methyl esters and glycidol, offering a milder reaction pathway. nih.govresearchgate.net
Table 1: Synthesis Parameters for Deuterated Saturated Glycidyl Esters
| Compound | Precursors | Key Reagents | Reaction Steps | Purification | Reference |
|---|
Synthesis of Unsaturated Deuterated Glycidyl Esters
The synthesis of unsaturated deuterated glycidyl esters, such as pentadeuterated glycidyl oleate (B1233923) (Gly-O-d5), follows similar principles to their saturated counterparts but requires careful handling to prevent the unintended saturation of the double bonds. europa.eu These compounds are vital for the accurate quantification of unsaturated glycidyl esters found in various food matrices, especially refined vegetable oils. europa.eu
The synthetic route typically involves the esterification of a deuterated unsaturated fatty acid with glycidol or a glycidol precursor. The challenge lies in selecting reaction conditions (catalysts, temperature, and solvents) that are efficient for ester formation without affecting the integrity of the carbon-carbon double bonds. Enzymatic synthesis is often preferred for its mild conditions, which help preserve the unsaturation. For instance, lipases can catalyze the reaction between an unsaturated fatty acid and glycidol at moderate temperatures.
Another strategy is the epoxidation of a deuterated unsaturated allyl ester, analogous to the synthesis of saturated versions. This requires an epoxidizing agent that selectively reacts with the allyl double bond while leaving the fatty acid's double bond(s) intact. This selectivity can be challenging to achieve and may require protective group chemistry, adding complexity to the synthesis. The resulting deuterated unsaturated glycidyl ester is then used as an internal standard in analytical methods for determining contaminants like glycidyl esters in food products. europa.eu
Derivatization for Specific Research Applications
The primary research application for this compound and its analogues is as internal standards in analytical chemistry. pharmaffiliates.com However, their utility often requires a derivatization step, especially for analysis by gas chromatography-mass spectrometry (GC-MS). restek.com Glycidyl esters themselves are often not volatile enough for direct GC analysis.
The most common derivatization procedure is part of an indirect analytical method where the glycidyl ester is first converted to a more amenable analyte. sciendo.comanalis.com.my Standard methods, such as those from the AOCS (American Oil Chemists' Society), involve an initial alkaline-catalyzed cleavage of the ester bond to release glycidol. sciendo.comanalis.com.my The released glycidol (or glycidol-d5 (B587139) from the internal standard) is then converted into a more stable and volatile derivative.
A widely used derivatization agent is phenylboronic acid (PBA). sciendo.comrestek.comeconomie.gouv.fr The glycidol, released from the ester, is reacted with PBA to form a cyclic phenylboronate (B1261982) ester of 3-monobromopropanediol (3-MBPD), which is formed from glycidol in the presence of a bromide salt. This derivative is thermally stable and exhibits good chromatographic properties, making it ideal for GC-MS analysis. restek.comeconomie.gouv.fr The use of this compound as an internal standard means it undergoes the same hydrolysis and derivatization steps as the target analyte. The resulting deuterated derivative (e.g., 3-MBPD-d5 phenylboronate ester) is then detected by MS, allowing for precise quantification by isotope dilution. restek.comeconomie.gouv.fr
Table 2: Common Derivatization Scheme for Glycidyl Ester Analysis
| Analytical Step | Procedure | Reagents | Resulting Analyte for GC-MS | Reference |
|---|---|---|---|---|
| 1. Hydrolysis | Alkaline-catalyzed ester cleavage | Sodium Hydroxide or Sodium Methoxide | Glycidol / Glycidol-d5 | sciendo.comanalis.com.my |
| 2. Conversion | Conversion in acidic bromide solution | Sodium Bromide | 3-MBPD / 3-MBPD-d5 | sciendo.com |
| 3. Derivatization | Formation of a cyclic ester | Phenylboronic Acid (PBA) | Phenylboronate ester of 3-MBPD / 3-MBPD-d5 | restek.comeconomie.gouv.fr |
Advanced Analytical Characterization Methodologies for Glycidyl Myristate D5
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a cornerstone in the analysis of Glycidyl (B131873) Myristate-d5, offering high sensitivity and specificity. Various MS-based techniques are employed to determine its molecular weight, elucidate its structure, quantify it in complex matrices, and verify its isotopic composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful analytical technique capable of providing highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For Glycidyl Myristate-d5 (C₁₇H₂₇D₅O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. carlroth.com
The ability of HRMS to resolve small mass differences is crucial for confirming the identity of the deuterated compound and differentiating it from potential isobaric interferences in a sample. researchgate.net The accurate mass measurement of the molecular ion or a prominent adduct (e.g., [M+H]⁺, [M+NH₄]⁺) provides strong evidence for the correct elemental formula, which is a fundamental aspect of its characterization. jfda-online.comresearchgate.net This technique is essential for verifying the successful synthesis and purity of the labeled standard before its use in quantitative applications. researchgate.net
Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is invaluable for the structural elucidation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, a specific precursor ion of this compound is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a structural fingerprint of the molecule.
For glycidyl esters, a common fragmentation pathway involves the neutral loss of the fatty acid moiety. nih.gov In the case of this compound, the ammoniated adduct [M+NH₄]⁺ is often selected as the precursor ion. chromatographyonline.com The fragmentation of this precursor leads to specific product ions that can be monitored for quantification and confirmation.
A study by Chung et al. (2023) detailed the optimized MS/MS parameters for the analysis of various glycidyl esters, including this compound. The precursor ion selected for this compound was the ammoniated molecule at a mass-to-charge ratio (m/z) of 307.2. Upon fragmentation, two characteristic product ions were monitored at m/z 57.2 and 71.2. chromatographyonline.com These transitions are highly specific to the structure of this compound and are used in Multiple Reaction Monitoring (MRM) assays for its detection and quantification. jfda-online.comnih.gov
Table 1: LC-MS/MS Parameters for Glycidyl Myristate and its d5-Labeled Internal Standard
| Compound | Retention Time (RT) | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|---|
| Glycidyl Myristate (My-GE) | 20.7 | 302.2 | 57.1 | 81 | 21 |
| 71.1 | 81 | 17 | |||
| This compound (My-GE-d5) | 20.4 | 307.2 | 57.2 | 91 | 21 |
| 71.2 | 91 | 21 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Both liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the analysis of glycidyl esters, with this compound serving as a key internal standard.
LC-MS/MS is often preferred for the direct analysis of intact glycidyl esters without the need for derivatization. nih.govanalis.com.my The separation is typically achieved using a C18 reversed-phase column, followed by detection using tandem mass spectrometry, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govnih.gov The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, allowing for the quantification of trace levels of glycidyl esters in complex matrices like edible oils and infant formula. nih.govanalis.com.myresearchgate.net
GC-MS methods for glycidyl esters are often indirect, involving the conversion of the glycidyl esters to a more volatile derivative, such as 3-monobromopropanediol (3-MBPD) esters or free 3-MCPD after derivatization with phenylboronic acid (PBA). nih.gov While requiring more extensive sample preparation, GC-MS offers excellent chromatographic resolution. avivanalytical.com In these methods, a deuterated internal standard like this compound is added at the beginning of the sample preparation to account for analyte losses and derivatization inefficiencies. nih.gov Detection is commonly performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the analyte and the internal standard, thereby enhancing sensitivity and selectivity. nih.govd-nb.info
Analysis of Isotopic Distribution and Deuterium (B1214612) Content
The analysis of the isotopic distribution and the confirmation of the deuterium content are critical steps in validating a deuterated standard like this compound. Mass spectrometry is the primary tool for this purpose. High-resolution mass spectrometry can resolve the isotopic peaks (M, M+1, M+2, etc.) of the molecular ion cluster, and the observed distribution can be compared to the theoretical distribution for a molecule with five deuterium atoms.
The deuterium labeling on the glycidyl moiety results in a distinct mass shift of +5 atomic mass units compared to the unlabeled analog, which is readily observable by MS. This mass difference is fundamental to its use in isotope dilution assays. Specialized techniques, such as dual-isotope labeling methods, can further enhance the ability to track metabolic fates and differentiate labeled species from endogenous lipids in complex biological systems. nih.gov The precise measurement of deuterium incorporation can also be achieved using GC-MS by analyzing the mass isotopomer distribution of specific fragments. nih.gov While less common for this specific application, deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a powerful technique that can provide positional information about deuterium enrichment. jove.com
Internal Standard Applications for Absolute Quantification
The primary application of this compound is as an internal standard for the absolute quantification of Glycidyl Myristate and other glycidyl esters using the isotope dilution mass spectrometry (IDMS) method. nih.govanalis.com.my This approach is considered the gold standard for quantitative analysis due to its high accuracy and precision.
In this method, a known amount of this compound is added to a sample prior to extraction and analysis. analis.com.my Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. nih.govanalis.com.my By measuring the ratio of the signal from the native analyte (e.g., Glycidyl Myristate) to the signal from the isotopically labeled internal standard (this compound), the concentration of the native analyte in the original sample can be accurately calculated. analis.com.my This method effectively corrects for matrix effects and variations in instrument response, leading to robust and reliable quantification. nih.govanalis.com.my Numerous validated methods for the analysis of glycidyl esters in foods rely on deuterated internal standards, including this compound. nih.govchromatographyonline.comnih.gov
Table 2: Application of this compound as an Internal Standard
| Analytical Method | Matrix | Purpose | Key Advantage | Reference |
|---|---|---|---|---|
| LC-MS/MS | Edible Oils, Infant Formula, Processed Foods | Absolute quantification of Glycidyl Myristate and other GEs | Corrects for matrix effects and analyte loss during sample prep | nih.govchromatographyonline.comanalis.com.my |
| GC-MS (Indirect) | Edible Oils, Fats | Quantification of total glycidol (B123203) from GEs after derivatization | Accounts for variability in derivatization and extraction steps | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of organic molecules. ethz.chaocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule's structure.
Epoxy methylene (B1212753) (CH₂) protons: Two distinct signals typically appear around δ 2.56 and δ 2.76 ppm. researchgate.net
Epoxy methine (CH) proton: A signal appears around δ 3.1-3.2 ppm.
Ester-linked methylene (CH₂) protons: Signals appear around δ 4.0-4.4 ppm.
In the ¹H NMR spectrum of this compound, where the five protons on the glycidyl group are replaced by deuterium, these characteristic signals would be absent. The remaining signals would correspond to the myristate fatty acid chain.
Furthermore, ²H (deuterium) NMR spectroscopy could be employed to directly observe the deuterium nuclei, providing direct evidence of the labeling pattern and information about molecular dynamics in solution. nih.gov Although less sensitive than ¹H NMR, ²H NMR offers unambiguous confirmation of deuteration at specific sites. jove.com The combination of ¹H, ¹³C, and ²H NMR provides a comprehensive validation of the structure and isotopic labeling of this compound.
Solid-State 2H-NMR for Membrane Phase Behavior and Orientation Studies
Vibrational Spectroscopy and Other Complementary Techniques
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of a molecule's functional groups.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. tandfonline.com Each functional group has characteristic vibrational frequencies, making FTIR an excellent tool for confirming the chemical identity of this compound. su.se
Key absorption bands in the FTIR spectrum include:
Ester Carbonyl (C=O) Stretch: A very strong and sharp peak typically found around 1740 cm⁻¹. nih.govspectroscopyonline.com This is one of the most prominent features in the spectrum.
C-O Stretches: Intense bands associated with the C-O single bonds of the ester group, typically appearing in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
C-H Stretches: Bands from the methylene and methyl groups of the myristate acyl chain, usually located in the 3000-2850 cm⁻¹ region. su.se
Crucially, FTIR can also confirm deuteration. The vibrational frequency of a bond is dependent on the masses of the atoms involved. su.se Substituting a lighter hydrogen atom with a heavier deuterium atom causes the C-D stretching frequency to shift to a lower wavenumber (approximately 2200-2100 cm⁻¹) compared to the C-H stretch. The appearance of these C-D stretching bands and the corresponding decrease in C-H band intensity for the glycidyl group provides clear evidence of successful isotopic labeling. rsc.orgrsc.org
Table 4: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | ~1740 | Strong |
| Alkane C-H (Myristate) | Stretch | 2850 - 2960 | Strong |
| Ester C-O | Stretch | 1100 - 1250 | Strong |
| Glycidyl C-D | Stretch | 2100 - 2250 | Medium |
| Oxirane C-O | Stretch | ~840 & ~910 | Medium |
| Note: Data is based on typical values for esters and deuterated compounds. su.senih.govspectroscopyonline.comopenstax.org |
Raman Imaging for Spatially Resolved Deuterium Detection
Raman imaging, a non-invasive optical microscopy technique, offers a powerful method for visualizing the distribution of specific molecules based on their intrinsic vibrational signatures. This technique is particularly well-suited for the spatially resolved detection of deuterated compounds like this compound. The fundamental principle lies in the detection of the carbon-deuterium (C-D) bond, which exhibits a distinct Raman scattering signal in a spectral region (typically 2,040–2,300 cm⁻¹) that is free from interference from endogenous biomolecules. nih.gov This "silent" spectral window allows for the clear and specific imaging of the deuterated molecule's presence and localization within a complex biological or material sample.
Methodologies such as Spectral Tracing of Deuterium for Imaging (STRIDE) have demonstrated the capacity to visualize the metabolic dynamics and incorporation of newly synthesized macromolecules derived from deuterated precursors like glucose. nih.gov By analogy, Raman imaging of this compound can trace its path and final location within a system, such as its incorporation into lipid structures or polymers. The technique provides high-resolution chemical maps, revealing subcellular or sub-domain distributions. The lateral spatial resolution in Raman microscopy is determined by the laser excitation wavelength and the numerical aperture of the objective lens, with theoretical resolutions reaching a few hundred nanometers. edinst.com Advanced coherent Raman scattering (CRS) microscopy techniques, such as broadband coherent anti-Stokes Raman scattering (BCARS), further enhance this capability, allowing for high-throughput spatio-spectral mapping of metabolic profiles and the potential to correlate them with genetic activity. nih.gov
The spectral signature of the C-D bond can vary slightly depending on the macromolecule into which it is incorporated, a feature that can be exploited to differentiate its local chemical environment. nih.gov For instance, the C-D Raman spectra from lipids, proteins, and glycogen, all derived from a deuterated precursor, exhibit remarkably different peak positions and shapes. nih.gov This allows for not just detection, but also characterization of the molecular fate of this compound.
| Parameter | Description | Typical Values/Ranges | Source |
| C-D Bond Raman Shift | The spectral window where carbon-deuterium bonds produce a Raman signal. This region is largely free of signals from endogenous molecules. | 2,040 - 2,300 cm⁻¹ | nih.gov |
| Theoretical Lateral Resolution | The ideal spatial resolution achievable, dependent on laser wavelength (λ) and objective numerical aperture (NA). | ~275 nm (for λ = 405 nm, NA = 0.9) | edinst.com |
| Practical Lateral Resolution | The spatial resolution commonly achieved in practice, which can be affected by sample properties. | ~1 µm | edinst.com |
| C-D Peak in Lipids (from D₇-glucose) | Approximate peak frequency for deuterium incorporated into lipids. | ~2100 cm⁻¹ | nih.gov |
| C-D Peak in Proteins (from D₇-glucose) | Approximate peak frequency for deuterium incorporated into proteins. | ~2175 cm⁻¹ | nih.gov |
Neutron Scattering Techniques for Membrane Structure and Dynamics (e.g., Small-Angle Neutron Scattering)
Neutron scattering is a premier technique for investigating the structure and dynamics of soft matter and biological systems, including lipid membranes. vt.edu Small-Angle Neutron Scattering (SANS) is especially powerful for studying structures on a mesoscopic scale, ranging from approximately 1 to several hundred nanometers. stfc.ac.ukiaea.orgpsi.ch This makes it ideal for characterizing lipid vesicles, membrane domains (rafts), and the effects of incorporated molecules on membrane architecture. iaea.orgfrontiersin.org
A key advantage of neutron scattering is the significant difference in the neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H or D). vt.edu This distinction forms the basis of the "contrast variation" method. nih.gov By selectively replacing hydrogen with deuterium in a molecule of interest—such as in this compound—and by adjusting the H₂O/D₂O ratio of the solvent, researchers can highlight or mask the scattering from different components within a complex assembly. vt.edunih.gov This isotopic labeling makes neutrons a perfect probe for hydrogen-rich biological materials. vt.edu
When this compound is incorporated into a model lipid membrane (e.g., composed of non-deuterated lipids), SANS can be used to precisely determine its location and its influence on the membrane's structural parameters. For example, SANS studies on three-component lipid vesicles have successfully characterized the formation, size, and reversibility of lipid rafts. frontiersin.org The technique can reveal changes in membrane thickness, curvature, and lateral organization upon the introduction of an exogenous molecule. jinr.int Furthermore, quasi-elastic neutron scattering (QENS), often used in conjunction with SANS, can provide information on the dynamics of the system, such as the diffusion of lipid molecules on a picosecond timescale. frontiersin.org Therefore, using this compound as a labeled probe in SANS experiments provides unique insights into how it partitions within membranes, alters their physical properties, and affects their dynamic behavior. vt.edufrontiersin.org
| Technique | Information Gained | Typical Length Scale | Key Principle for this compound | Source |
| Small-Angle Neutron Scattering (SANS) | Size, shape, and arrangement of macromolecules and their complexes (e.g., vesicles, lipid domains). | 1 - 100s of nm | Contrast variation using the deuterated (d5) moiety to highlight its location and effect on overall membrane structure. | iaea.orgfrontiersin.orgepj-conferences.org |
| Quasi-Elastic Neutron Scattering (QENS) | Dynamics of molecular motion, such as translational diffusion of lipids within a membrane. | Atomic/molecular scale (probes ps timescale) | The deuterated label can help isolate the dynamics of the probe molecule itself within the larger membrane structure. | frontiersin.org |
| Neutron Reflectometry (NR) | Detailed structure of thin films and surfaces, such as the layering within a stacked lipid bilayer system. | Sub-nm to ~200 nm | Determines the position of the deuterated label perpendicular to the surface, revealing its depth of insertion in the membrane. | vt.edu |
Mechanistic Investigations of Glycidyl Myristate D5 Biotransformation and Hydrolysis
Enzymatic Hydrolysis Pathways in Model Systems
Model systems utilizing isolated enzymes are fundamental for characterizing the initial steps of biotransformation. They allow for a detailed examination of the hydrolysis of the ester bond under controlled conditions.
Lipases (EC 3.1.1.3) are hydrolases that play a central role in the cleavage of ester bonds in lipids. researchgate.net Their efficacy in hydrolyzing glycidyl (B131873) esters has been well-documented. researchgate.net Various lipases, including those from microbial sources like Candida rugosa and porcine pancreas lipase (B570770), have been shown to effectively catalyze the hydrolysis of the ester linkage in these compounds. jst.go.jpgoogle.comjfda-online.com This enzymatic action breaks down the glycidyl ester into its constituent fatty acid and glycidol (B123203). google.com The catalytic mechanism of lipases is highly conserved and relies on a catalytic triad, typically composed of serine, histidine, and aspartic acid residues in the enzyme's active site, which facilitates the nucleophilic attack on the ester bond. nih.gov The versatility and broad substrate tolerance of lipases make them key enzymes in the metabolism of xenobiotic esters like Glycidyl Myristate-d5. nih.gov
The enzymatic hydrolysis of this compound results in the formation of specific, identifiable products. The primary cleavage of the ester bond by a lipase yields myristic acid-d5 and glycidol. The deuterium (B1214612) label on the myristic acid component is a powerful tool for tracing its metabolic journey without altering the fundamental chemical reaction.
In addition to the primary hydrolysis, the epoxide ring of the glycidyl moiety can also be opened. This can lead to the formation of an intermediate, 2,3-dihydroxypropyl myristate-d5. This intermediate can then be further hydrolyzed to myristic acid-d5 and glycerol (B35011). acs.orgresearchgate.net The sequence of these events—ester cleavage versus epoxide ring opening—can depend on the specific enzymes present and the reaction conditions.
Table 1: Products and Intermediates of this compound Hydrolysis
| Precursor | Primary Enzyme | Primary Hydrolytic Products | Potential Intermediates |
| This compound | Lipase | Myristic Acid-d5, Glycidol | 2,3-dihydroxypropyl myristate-d5 |
The study of reaction kinetics provides quantitative data on the efficiency and affinity of enzymes for their substrates. The lipase-catalyzed hydrolysis of glycidyl esters can be described using the Michaelis-Menten kinetic model. acs.org Kinetic studies on the degradation of glycidyl esters have shown that the process follows pseudo-first-order reactions, where the reaction rates can be determined. acs.orgresearchgate.net For instance, a kinetic analysis of glycidyl ester degradation in palm oil revealed an activation energy of 12.87 kJ/mol for the degradation reaction, indicating it occurs more readily than the formation reaction. acs.orgresearchgate.net While specific kinetic parameters (Km and Vmax) for this compound are not detailed in the available literature, studies on analogous substrates like glycidyl butyrate (B1204436) have been performed to determine these values and assess the enantioselectivity of different lipases. researchgate.netresearchgate.net These analyses are crucial for comparing the catalytic efficiency of various enzymes and understanding how factors like temperature and pH affect the reaction rates. researchgate.net
Identification of Hydrolytic Products and Intermediates
Tracing Biotransformation in In Vitro Cellular Models
In vitro cellular models, such as cultured cell lines, are essential for studying the subsequent steps of biotransformation within a biological context, including cellular uptake, distribution, and intracellular metabolic pathways.
The uptake of long-chain fatty acids and their esters is a complex process involving both passive diffusion and protein-mediated transport. imrpress.com Given its lipophilic nature, this compound is expected to readily cross the plasma membrane. Protein transporters such as FAT/CD36 are known to be key players in facilitating the uptake of long-chain fatty acids into cells of key metabolic tissues like heart, muscle, and adipose tissue. nih.govphysiology.org Once inside the cell, fatty acids and their derivatives are often bound by fatty acid-binding proteins (FABPs) and transported to specific organelles like the endoplasmic reticulum and mitochondria for further metabolism or to lipid droplets for storage. imrpress.com The intracellular trafficking directs these molecules toward specific metabolic fates, such as energy production or incorporation into more complex cellular lipids. imrpress.com
After entering the cell, this compound undergoes enzymatic conversion. The ester bond is hydrolyzed by intracellular carboxylesterases and lipases, releasing myristic acid-d5 and free glycidol. The liberated myristic acid-d5 joins the endogenous fatty acid pool and can be activated to acyl-CoA, after which it can be catabolized via β-oxidation or used for the synthesis of triglycerides and phospholipids (B1166683). imrpress.com
The released glycidol moiety is metabolized through several key detoxification pathways. food.gov.ukmfds.go.kr A primary route is conjugation with the endogenous antioxidant glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). food.gov.ukuzh.ch This process forms S-(2,3-dihydroxypropyl)glutathione, which is further metabolized to the mercapturic acid derivative and excreted. food.gov.ukuzh.ch An alternative pathway involves the hydrolysis of the reactive epoxide ring by epoxide hydrolases (EHs), converting glycidol into glycerol. uzh.ch This glycerol can then be phosphorylated and enter central metabolic pathways like glycolysis. The presence of the deuterium-labeled myristate allows for precise tracking of its fate, distinguishing it from the pre-existing unlabeled fatty acids within the cell.
Investigation of Metabolic Enzymes Involved in Transformation
The initial and critical step in the biotransformation of this compound is the hydrolysis of its ester bond, a reaction catalyzed by several key metabolic enzymes. This process liberates the deuterated myristic acid-d5 moiety and glycidol. Research indicates that this hydrolysis is primarily mediated by lipases and carboxylesterases (CES), which are ubiquitously present in various tissues. nih.govamericanpharmaceuticalreview.com
Carboxylesterases, particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are recognized for their significant role in the metabolism of a wide array of ester-containing compounds. nih.govamericanpharmaceuticalreview.com These enzymes are highly expressed in tissues such as the liver and small intestine, which are primary sites for the metabolism of ingested xenobiotics. nih.govnih.gov Studies on various glyceryl esters have demonstrated that CES isoforms can efficiently hydrolyze these molecules. nih.gov For instance, recombinant hCE1 and hCE2 have been shown to effectively hydrolyze 2-arachidonoylglycerol (B1664049) (a glyceryl ester) to its corresponding fatty acid. nih.gov This suggests a similar mechanism for this compound, where these enzymes would catalyze the cleavage of the ester linkage to release myristic acid-d5 and glycidol.
Lipases, another class of enzymes responsible for the breakdown of fats, also play a crucial role in the hydrolysis of glycidyl esters. Porcine pancreatic lipase, for example, has been utilized in the enantioselective hydrolysis of racemic glycidyl esters. This enzymatic action highlights the capability of lipases to recognize and process the glycidyl ester structure. The hydrolysis reaction facilitated by these enzymes is crucial as it is considered a detoxification pathway, converting the lipophilic glycidyl ester into more polar and readily excretable metabolites. americanpharmaceuticalreview.com
The enzymatic hydrolysis is a rapid process, and it is presumed that complete hydrolysis of glycidyl esters occurs within the gastrointestinal tract, leading to the systemic absorption of the constituent fatty acid and glycidol. This efficient enzymatic action underscores the importance of both lipases and carboxylesterases in the initial metabolic transformation of this compound.
Metabolic Fate in Animal Models for Basic Science Research
Following the enzymatic hydrolysis of this compound, the resulting myristic acid-d5 enters the body's metabolic pathways. The use of a stable isotope label allows for the precise tracking of its journey through various metabolic processes in animal models, providing valuable insights into fatty acid metabolism.
Incorporation into Endogenous Lipid Pools
Once absorbed, the deuterated myristic acid moiety is readily taken up by cells, such as hepatocytes, and incorporated into various endogenous lipid pools. researchgate.netnih.gov Studies using radiolabeled myristic acid have shown that it is predominantly esterified into triglycerides and phospholipids. nih.gov In cultured rat hepatocytes, a significant portion of exogenous myristic acid is incorporated into the triglyceride fraction, with a smaller but substantial amount being directed towards phospholipid synthesis. researchgate.net This indicates that the deuterated myristic acid from this compound would be integrated into the structural and storage lipids of the cell, reflecting the normal physiological handling of this fatty acid. The incorporation into these lipid pools is a rapid process, with significant accumulation observed within a short period of labeling. nih.gov
The table below summarizes the distribution of exogenous myristic acid into different lipid fractions in cultured rat hepatocytes, providing a model for the expected fate of the deuterated moiety from this compound.
| Lipid Fraction | Percentage of Incorporated Radioactivity |
| Triglycerides | 56.5% |
| Phospholipids | 19.3% |
| Other Cellular Lipids | 15.0% |
| Total Cellular | 90.8% |
| Secreted Triglycerides | 9.2% |
| Data derived from studies on [1-14C]-myristic acid in cultured rat hepatocytes and represents the distribution after a 4-hour incubation. researchgate.net |
Elongation and Desaturation Pathways of Deuterated Fatty Acid Moieties
The deuterated myristic acid-d5, once inside the cell, can undergo further metabolic modifications through elongation and desaturation pathways. Fatty acid elongation is a process where two-carbon units are added to the fatty acid chain. Studies have demonstrated that myristic acid is a substrate for elongation, leading to the formation of palmitic acid (C16:0). nih.goveuropa.eu The use of deuterated myristic acid allows for the direct observation of this conversion, with the detection of deuterated palmitic acid in tissues and cells. nih.gov
Desaturation, the introduction of double bonds into the fatty acid chain, is another key metabolic pathway. While myristic acid itself is saturated, its elongated product, palmitic acid-d5, can be desaturated to form palmitoleic acid-d5 (16:1n-7). Furthermore, these modified fatty acids can be further elongated and desaturated, contributing to the diversity of the fatty acid pool within the cell. The metabolism of various deuterated polyunsaturated fatty acids has been studied, illustrating the dynamic nature of these pathways where fatty acids are constantly being remodeled. researchgate.netnih.govresearchgate.netstir.ac.uknih.gov
Interconversion Mechanisms with Related Lipid Species
The deuterated myristic acid-d5 moiety, and its subsequent metabolites, are not static within the cell but are part of a dynamic system of interconversion with other lipid species. After its initial incorporation into triglycerides and phospholipids, the deuterated fatty acid can be released through the action of lipases and then re-esterified into different lipid molecules. This continuous remodeling is essential for maintaining membrane fluidity and for various signaling processes.
Research using deuterated fatty acids has shown their incorporation into a wide range of lipid classes, confirming their participation in these interconversion pathways. For example, the deuterated myristic acid can be found in different positions within phospholipid molecules and can be transferred between different phospholipid classes. This metabolic flexibility ensures that the cell can adapt its lipid composition in response to various physiological needs. The study of deuterated fatty acids has been instrumental in elucidating the complex network of reactions that govern lipid homeostasis. researchgate.netresearchgate.net
Analysis of Derived Metabolites and Excretion Patterns
The metabolism of the deuterated myristic acid-d5 moiety also leads to the formation of various other metabolites. Besides elongation and desaturation products, myristic acid can be catabolized through beta-oxidation to generate energy. Additionally, studies have identified other metabolic pathways, such as the formation of hydroxylated fatty acids. nih.gov In studies with muscle cells, polar radioactive metabolites, identified as chain-shortened and hydroxylated derivatives of myristic acid, were found to be released into the culture medium. nih.gov This suggests that similar deuterated metabolites would be formed from this compound and subsequently excreted.
The glycidol portion of the parent molecule is known to be metabolized and excreted in the urine as mercapturic acids. While the excretion products of the deuterated myristic acid moiety are less specifically defined in the available literature, it is expected that its catabolites would follow the general excretion pathways for fatty acid metabolites, which include elimination through urine and feces after further breakdown.
Applications of Glycidyl Myristate D5 in Contemporary Biochemical and Metabolic Research
Lipidomics and Metabolomics Flux Analysis
The field of lipidomics aims to quantitatively characterize the complete lipid profile of a biological system, while metabolomics flux analysis seeks to measure the rates of metabolic reactions. In this context, stable isotope-labeled compounds like Glycidyl (B131873) Myristate-d5 are indispensable for achieving accurate and precise quantification of lipid species and for tracing their metabolic fates.
Quantitative Analysis of Lipid Species using Deuterated Standards
One of the primary applications of Glycidyl Myristate-d5 is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of glycidyl esters in various matrices, particularly in food products. Glycidyl esters are process-induced contaminants formed during the refining of edible oils and fats. Due to potential health concerns associated with the intake of glycidol (B123203), the parent compound of glycidyl esters, accurate quantification of these esters in foodstuffs is crucial for food safety and quality control.
The use of a deuterated internal standard like this compound is essential for robust analytical methods. It is chemically almost identical to its non-deuterated counterpart, meaning it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte in the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it can be used to correct for variations in sample preparation and for matrix effects that can suppress or enhance the analyte signal, thereby ensuring the accuracy and reliability of the quantification.
A typical workflow for the analysis of glycidyl esters in edible oils using this compound as an internal standard would involve the following steps:
Sample Preparation: A known amount of this compound is spiked into the oil sample.
Extraction: The lipids, including the glycidyl esters and the internal standard, are extracted from the sample matrix.
LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system. The glycidyl esters and the deuterated internal standard are separated chromatographically and then detected by the mass spectrometer.
Quantification: The concentration of the target glycidyl esters is calculated by comparing the peak area of the analyte to the peak area of the known amount of the this compound internal standard.
The following table illustrates the typical analytes that can be quantified using this compound as an internal standard in an LC-MS/MS method for the analysis of glycidyl esters.
| Analyte | Abbreviation | Internal Standard |
| Glycidyl Laurate | La-GE | This compound |
| Glycidyl Myristate | My-GE | This compound |
| Glycidyl Palmitate | Pa-GE | This compound |
| Glycidyl Oleate (B1233923) | Ol-GE | This compound |
| Glycidyl Linoleate | Li-GE | This compound |
| Glycidyl Linolenate | Ln-GE | This compound |
| Glycidyl Stearate | St-GE | This compound |
Determination of Biosynthesis Rates and Degradation Pathways
There is currently no specific information available in the reviewed scientific literature on the use of this compound for the determination of lipid biosynthesis rates or degradation pathways. Such studies typically employ labeled precursors that can be incorporated into newly synthesized lipids, allowing for the tracing of their metabolic fate over time. While deuterated lipids are used for this purpose, the available research does not detail the use of this compound in this specific application.
Elucidation of Lipid Remodeling Processes
Information regarding the application of this compound in the elucidation of lipid remodeling processes is not available in the current body of scientific literature. Lipid remodeling involves the modification of existing lipid structures through processes such as fatty acid exchange. Stable isotope labeling is a key technique in this area of research, but studies specifically utilizing this compound for this purpose have not been identified.
Investigation of Cellular and Subcellular Lipid Dynamics
The study of lipid dynamics within cellular and subcellular compartments is crucial for understanding a wide range of biological processes, from membrane function to signal transduction.
Probing Membrane Structure and Permeability
There is no information in the reviewed scientific literature to suggest that this compound is used to probe membrane structure and permeability. Research in this area often involves the use of fluorescently labeled lipids or other biophysical techniques to study the organization and properties of lipid bilayers.
Studies of Lipid Trafficking and Transport Mechanisms
Specific studies employing this compound to investigate lipid trafficking and transport mechanisms have not been identified in the available scientific literature. The study of lipid transport often relies on the use of labeled lipids that can be tracked as they move between different cellular organelles and membranes.
Enzymology and Mechanistic Biology
The stable isotopic label in this compound makes it a powerful tool for detailed enzymatic studies, from defining substrate preferences to elucidating the precise steps of a catalytic reaction.
Determining the substrate specificity of an enzyme is crucial for understanding its biological function. medchemexpress.com Lipid-modifying enzymes often belong to large families with overlapping but distinct specificities for the length and saturation of fatty acyl chains. This compound can be used as a specialized substrate in assays to profile the specificity of enzymes such as acyltransferases, hydrolases, and lipases.
In a typical competitive profiling experiment, a library of unlabeled lipid substrates would compete against the binding and/or turnover of this compound by a target enzyme or a complex proteome. The amount of deuterated product formed, or the amount of enzyme labeled by the probe, can be precisely quantified by mass spectrometry. By measuring how effectively different unlabeled lipids prevent the enzyme from processing this compound, researchers can deduce the enzyme's preference for different acyl chains. This method provides a detailed fingerprint of the enzyme's substrate scope, helping to assign its function in lipid metabolism. As a commercially available biochemical assay reagent, it is designed for such analytical applications. medchemexpress.commedchemexpress.com
| Research Application | How this compound is Used | Information Gained |
| Competitive ABPP | As a reporter probe in competition with unlabeled lipids. | Identifies the preferred natural substrates of specific lipid-processing enzymes. |
| Direct Enzyme Assays | As a direct, mass-tagged substrate for a purified enzyme. | Quantifies the enzyme's catalytic efficiency (kcat/Km) for a myristoylated substrate. |
| Proteome-wide Screening | To label all enzymes in a lysate that can bind/process it. | Creates an inventory of active myristate-processing enzymes in a given cell or tissue type. |
The replacement of hydrogen with its heavier isotope, deuterium, can alter the rate of a chemical reaction if the cleavage of the C-H bond is part of the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for dissecting enzyme mechanisms. nih.govacs.org A significant KIE (where the reaction is slower with the deuterated substrate) provides strong evidence that C-H bond breaking is a rate-limiting event in the catalytic cycle. nih.govgsartor.org
While the glycidyl group itself is reactive, the d5-label on the myristate chain allows this compound to be used to probe the mechanisms of enzymes that modify the fatty acyl tail. For instance, if an enzyme like a fatty acid desaturase or hydroxylase were to act on the myristate portion of the molecule, comparing its turnover rate with that of a non-deuterated version could reveal mechanistic details.
For example, studies on lipoxygenases using deuterated arachidonic and linoleic acids have demonstrated massive KIEs, confirming that the initial hydrogen abstraction from a bis-allylic carbon is the rate-limiting step in their catalytic mechanism. acs.orgnih.gov Similarly, research on fatty acid desaturases used deuterated substrates to show that C-H bond cleavage at one specific carbon, and not another, was the initial and rate-limiting oxidative step. gsartor.org this compound could be employed in analogous experiments to determine if C-H bond activation on the myristoyl chain is central to the mechanism of any enzyme that accepts it as a substrate.
| Enzyme Class | Potential Mechanistic Question | Expected Outcome if KIE is Observed |
| Fatty Acid Hydroxylases | Is the initial C-H bond cleavage the slowest step in the hydroxylation of the myristate chain? | A slower reaction rate with this compound compared to its unlabeled counterpart. |
| Fatty Acid Desaturases | Does the enzyme's mechanism involve a rate-limiting C-H bond cleavage on the myristate backbone? | A significant reduction in the formation of the desaturated product when using the d5-labeled substrate. |
Stable isotope-labeled molecules are indispensable tracers for mapping metabolic pathways. medchemexpress.com By introducing a labeled precursor into cells or an organism, researchers can follow the label as it is incorporated into various downstream metabolites, effectively tracing the flow of atoms through a metabolic network. This approach, often termed metabolic flux analysis, has been used extensively with deuterated or 13C-labeled fatty acids to track their absorption, transport, and conversion into other lipids. ahajournals.org
This compound is an ideal tracer for studying the fate of the myristoyl group. Once the molecule enters a cell, it can be metabolized in several ways. The ester bond can be cleaved by hydrolases, releasing d5-myristic acid. This labeled fatty acid can then enter various pathways:
Beta-oxidation: for energy production.
Elongation: to form d5-palmitic acid and other longer-chain fatty acids. researchgate.net
Esterification: incorporation into complex lipids like triglycerides, phospholipids (B1166683), and cholesteryl esters. ahajournals.org
By tracking the appearance of the d5 label in these different lipid species over time using liquid chromatography-mass spectrometry (LC-MS), scientists can quantify the flux through these pathways. This allows for the characterization of how lipid metabolism is altered in disease states or in response to therapeutic interventions. The use of deuterated water (D2O) has similarly been used to study the synthesis of fatty acids and cholesterol, highlighting the power of deuterium as a metabolic tracer. mdpi.comresearchgate.net
Elucidation of Enzyme Catalytic Mechanisms using Isotopic Effects
Deuterium Metabolic Imaging (DMI) in Pre-clinical Research Models
Deuterium Metabolic Imaging (DMI) is a non-invasive imaging modality based on magnetic resonance spectroscopy (MRS) that allows for the visualization and mapping of metabolic pathways in vivo. nih.govnih.gov The technique involves administering a substrate labeled with non-radioactive deuterium and then detecting the signal from both the substrate and its downstream metabolic products using MRI. medchemexpress.com
DMI has been successfully used in animal models to map the metabolism of deuterated glucose and acetate, providing spatial maps of glycolysis and the TCA cycle in the brain and liver. nih.govnih.gov This allows for the non-invasive study of metabolic phenomena like the Warburg effect in tumors. nih.gov
The application of DMI to lipid metabolism is an emerging area of research. While technically more challenging due to the lower concentration and mobility of lipids compared to glucose, the use of deuterated fatty acids as tracers for DMI holds significant potential. oup.com this compound could potentially serve as such a tracer. After administration to an animal model, the uptake of the d5-labeled myristate into different organs and its subsequent incorporation into lipid droplets or cell membranes could be visualized. This would provide unprecedented spatio-temporal information on fatty acid trafficking and storage in vivo, offering insights into diseases like metabolic-associated steatotic liver disease (MASLD) or cancer, where lipid metabolism is known to be dysregulated. nih.gov Although studies have yet to be published specifically using this compound for DMI, the principles established with other deuterated tracers provide a clear framework for its future application in visualizing fatty acid metabolism in preclinical models. researchgate.netnih.gov
Tracking Substrate Flow through Biochemical Pathways
The use of stable isotope tracers is a cornerstone of metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell or organism. sapphirebioscience.comebi.ac.uk this compound is ideally suited for this purpose, particularly in the study of fatty acid metabolism. When introduced to a biological system, this compound can be metabolized similarly to its non-deuterated counterpart. The myristate portion can be liberated and enter various metabolic pathways, including beta-oxidation for energy production or incorporation into more complex lipids like phospholipids and triglycerides.
By using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can track the appearance of the deuterium label in downstream metabolites. researchgate.net This allows for the precise mapping and quantification of the flux through specific biochemical routes. For instance, the rate of incorporation of the deuterated myristate into cellular lipid pools can provide insights into lipid synthesis and turnover rates under various physiological or pathological conditions.
Deuterated glycidyl esters, including analogs of this compound, are also employed as internal standards in quantitative analytical methods. nih.goveuropa.eunih.gov Their chemical similarity to the target analytes ensures that they behave almost identically during sample extraction and analysis, correcting for any loss or variation. This significantly improves the accuracy and precision of quantifying endogenous glycidyl esters and related fatty acid metabolites.
Detailed Research Findings
While specific studies focusing solely on this compound for metabolic flux analysis are not widely published, extensive research on other deuterated fatty acids provides a strong precedent for its application. For example, studies using deuterated myristic acid have been conducted to investigate the kinetic isotope effects in enzyme reactions, such as those catalyzed by cytochrome P450. nih.gov In one such study, the use of [2,2-d2]-myristic acid and d27-myristic acid revealed insights into the reaction mechanism of bacterial P450 enzymes that hydroxylate fatty acids. nih.gov
The table below illustrates the type of data that can be generated when using deuterated fatty acids to study enzyme kinetics.
| Deuterated Substrate | Enzyme System | Observed Kinetic Isotope Effect (on Vmax) | Implication |
| [2,2-d2]-Myristic Acid | P450SPα | 4.1 | Suggests an isotopically sensitive step involving the α-hydrogen of the fatty acid in the catalytic cycle. nih.gov |
| d27-Myristic Acid | P450BSβ | 4.9 | Indicates a similar reaction mechanism for this enzyme. nih.gov |
This table presents findings from research on deuterated myristic acid to demonstrate the principles of using such compounds in biochemical studies.
Development of Novel Deuterated Probes for Imaging Applications
The development of advanced imaging techniques has opened new avenues for visualizing metabolic processes in real-time and at the subcellular level. Deuterated molecules, including this compound, are increasingly being used as probes for these imaging modalities, most notably Raman spectroscopy-based methods like Stimulated Raman Scattering (SRS) microscopy. beilstein-journals.org
The key advantage of using deuterated compounds for Raman imaging lies in the unique vibrational frequency of the carbon-deuterium (C-D) bond. The C-D stretching vibration appears in a region of the Raman spectrum (around 2100-2300 cm⁻¹) that is largely free from signals of endogenous biomolecules. rsc.org This "silent region" allows for the highly specific and sensitive detection of the deuterated probe against the complex background of a living cell. beilstein-journals.org
When cells are incubated with this compound, the deuterated portion is incorporated into newly synthesized lipids. These deuterated lipids can then be visualized using SRS microscopy, providing a spatial map of lipid synthesis and storage within cellular compartments like lipid droplets. This approach allows for the direct observation of dynamic metabolic processes without the need for fluorescent tags, which can be bulky and potentially alter the behavior of the molecule being studied. beilstein-journals.org
Detailed Research Findings
Research on other deuterated fatty acids provides compelling evidence for the utility of this approach. For example, studies using deuterated palmitic acid (PA-d31) have successfully visualized the synthesis of neutral lipids and their accumulation in lipid droplets of human cancer cells using infrared photothermal microscopy. rsc.org The C-D vibrations of the deuterated palmitate allowed for clear differentiation between newly synthesized lipids and the existing lipid pool.
The following table summarizes findings from imaging studies using deuterated fatty acids, illustrating the potential applications for this compound.
| Deuterated Probe | Imaging Technique | Key Finding | Reference |
| Palmitic Acid-d31 | Two-color Infrared Photothermal Microscopy | Visualization of the spatial distribution of newly synthesized lipids containing C-D vibrations in U2OS cells. rsc.org | rsc.org |
| Stearic Acid-d35 | Raman Spectroscopy | The linewidth of C-D stretching bands is a sensitive probe of membrane hydrocarbon chain conformation. nih.gov | nih.gov |
| Squalenic Acid-d6 | Confocal Raman Microscopy | Successful synthesis of a deuterated probe for label-free intracellular trafficking studies of nanomedicines. beilstein-journals.org | beilstein-journals.org |
This table showcases results from studies on other deuterated lipids to highlight the principles and potential of using this compound as an imaging probe.
Computational and Theoretical Approaches to Glycidyl Myristate D5 Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to predict the three-dimensional structure of molecules and how they move and interact over time. For Glycidyl (B131873) Myristate-d5, these simulations are crucial for understanding its physical properties and how the isotopic labeling influences its behavior.
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. Glycidyl Myristate-d5 consists of a flexible 14-carbon myristate chain and a glycidyl group, allowing it to adopt numerous conformations.
Table 1: Predicted Stable Conformational Features of this compound
| Molecular Region | Dominant Conformation | Primary Influencing Factors |
| Myristate Alkyl Chain | Extended, linear-like zigzag | Van der Waals forces, Steric hindrance |
| Ester Group | Planar (s-trans or s-cis) | Resonance stabilization, Dipole-dipole interactions |
| Glycidyl Moiety | Flexible, with rotation around C-C and C-O bonds | Steric hindrance, Torsional strain |
Prediction of Intermolecular and Intramolecular Interactions
The physical properties and biological interactions of this compound are governed by a combination of forces within the molecule (intramolecular) and between adjacent molecules (intermolecular).
Intramolecular Interactions: Within a single molecule of this compound, the primary forces are van der Waals interactions along the flexible hydrocarbon chain. These forces encourage the chain to adopt conformations that minimize unfavorable steric clashes. Dipole-dipole interactions are also present in the polar regions of the molecule, specifically the ester linkage and the epoxide ring.
The substitution of hydrogen with deuterium (B1214612) does not significantly affect these electrostatic or van der Waals interactions, as the charge distribution and molecular volume remain nearly identical.
The most significant impact of deuteration on this compound is the kinetic isotope effect (KIE). wikipedia.org This quantum mechanical phenomenon arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. wikipedia.org
Simulations can quantify this effect. The lower zero-point vibrational energy of a C-D bond compared to a C-H bond means that more energy is required to cleave the C-D bond. This leads to two key consequences:
Enhanced Molecular Stability: The deuterated positions on the glycidyl group are more resistant to chemical reactions that involve the cleavage of a C-H/C-D bond. This can slow down degradation pathways that initiate with hydrogen abstraction from the glycidyl moiety. wikipedia.org
Slower Reaction Rates: Any chemical reaction where a C-D bond at the glycidyl group is broken in the rate-determining step will proceed more slowly than the same reaction with the non-deuterated compound. researchgate.netcore.ac.uk This effect is foundational to the use of deuterated compounds in mechanistic studies and as metabolic stabilizers. medchemexpress.com
Table 2: General Comparison of Carbon-Hydrogen vs. Carbon-Deuterium Bonds
| Property | C-H Bond | C-D Bond | Implication for this compound |
| Bond Dissociation Energy | Lower | Higher | Increased energy required to break bonds at deuterated sites. |
| Vibrational Frequency (Stretching) | ~2900-3100 cm⁻¹ | ~2100-2300 cm⁻¹ | Provides a distinct spectroscopic signature for confirming deuteration. |
| Zero-Point Energy | Higher | Lower | Contributes to the higher bond strength and kinetic isotope effect. core.ac.uk |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. etprogram.orgarxiv.org It is particularly useful for predicting spectroscopic data and modeling chemical reactions with high accuracy.
DFT calculations are widely used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. nih.govchalcogen.ro For this compound, DFT can accurately compute the vibrational frequencies of all its bonds. A key application is the prediction of the frequencies associated with the C-D bonds, which serve as a definitive spectroscopic signature of deuteration.
The vibrational frequency of a bond is inversely related to the reduced mass of the two atoms. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than their C-H counterparts. DFT calculations can predict these shifts with high precision, aiding in the interpretation of experimental IR or Raman spectra and confirming the location of the deuterium labels on the glycidyl group. nih.gov
Table 3: Theoretical Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| C-H Stretch (sp³ carbon) | 2850 - 3000 | 2100 - 2250 |
| C-H Bend (sp³ carbon) | 1350 - 1470 | 950 - 1100 |
Note: These are generalized frequency ranges. DFT calculations provide precise predictions for the specific molecular environment of this compound.
Glycidyl esters are known to undergo biotransformation in the body, primarily through hydrolysis of the ester bond by lipases, which releases the corresponding fatty acid and free glycidol (B123203). researchgate.net The epoxide ring of glycidol is chemically reactive and is central to its biological activity.
DFT calculations can be employed to model the reaction pathways for these biotransformation processes. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energy (energy barrier). A higher energy barrier corresponds to a slower reaction rate.
For this compound, DFT could be used to model the energy barriers for reactions involving the deuterated glycidyl group, such as nucleophilic attack and opening of the epoxide ring. The kinetic isotope effect would manifest as a higher calculated activation energy for reactions that involve breaking a C-D bond compared to a C-H bond. researchgate.net This theoretical insight supports the principle that deuteration at reactive sites can slow down metabolic or degradation processes, a concept relevant to the use of isotopically labeled compounds in research. medchemexpress.com
Prediction of Deuterium Distribution Patterns in Complex Biosynthetic Routes
While this compound is typically synthesized chemically for use as an analytical standard, theoretical models can predict deuterium distribution if it were to be produced via biosynthetic pathways. nih.gov The principles governing enzymatic reactions and isotope effects form the basis of these predictions. Computational chemistry can model the substrate-enzyme interactions and the kinetic isotope effects (KIEs) associated with C-H bond cleavage and formation. tandfonline.com
Deuteration can have significant effects on the rates of chemical and biochemical reactions, particularly when the position of deuteration is involved in the rate-limiting step of a reaction. tandfonline.com Theoretical models can predict the main deuteration sites, although a precise quantitative prediction of deuterium incorporation ratios can be challenging. acs.org These models often rely on calculating the relative free energies of catalyst-substrate complexes and transition states to determine the most likely positions for deuterium incorporation. nih.gov
For a molecule like this compound, if synthesized from deuterated precursors in a biological system, the distribution of the five deuterium atoms on the myristate chain would depend on the specific enzymes and biosynthetic pathway involved (e.g., fatty acid synthesis). Predictive models would analyze each step of the chain elongation and desaturation process, considering the stereochemistry and regioselectivity of the enzymes to forecast the final deuteration pattern.
Table 1: Theoretical Parameters for Predicting Deuterium Distribution
| Parameter | Description | Relevance to this compound |
| Kinetic Isotope Effect (KIE) | The change in reaction rate when an atom in a reactant is replaced by one of its isotopes. | Predicts which C-H bonds are less likely to be broken during side reactions, thus retaining deuterium. |
| Transition State Energy | The free energy of the intermediate state between reactants and products. | Lower energy transition states for C-D bond formation indicate preferred deuteration sites. nih.gov |
| Enzyme Active Site Modeling | Computational simulation of the three-dimensional structure of an enzyme's active site with the substrate. | Determines the orientation of the myristoyl precursor within the enzyme, influencing which hydrogens are accessible for exchange or removal. |
Bioinformatics and Data Analysis for Isotopic Tracer Experiments
Bioinformatics and computational data analysis are indispensable for interpreting the complex data generated from isotopic tracer experiments, particularly those using mass spectrometry.
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the synthesis of biological polymers like lipids. physiology.orgnih.gov It involves administering a stable isotope-labeled precursor and then using mass spectrometry to measure the relative abundances of molecules with different numbers of isotopic labels (mass isotopomers). physiology.org
The core of MIDA lies in its algorithms, which compare the experimentally measured mass isotopomer distribution to theoretical distributions predicted by combinatorial probability models (e.g., binomial or multinomial expansions). physiology.orgphysiology.org This comparison allows researchers to calculate key kinetic parameters, such as the enrichment of the precursor pool and the fraction of newly synthesized molecules. nih.gov Several computational tools, such as LS-MIDA, have been developed to facilitate these calculations using methods like Brauman's least-squares algorithm. nih.govdntb.gov.ua
For this compound, if it were used in a tracer study, MIDA algorithms would analyze the mass spectrum of the resulting myristate pool to determine the incorporation pattern of deuterium, providing insights into fatty acid metabolism. nih.gov
Identifying the precise location of deuterium atoms within a molecule is crucial for understanding metabolic pathways and reaction mechanisms. Mass spectrometry, especially tandem MS (MS/MS), is a primary tool for this purpose. uib.noqut.edu.au Computational tools are essential for interpreting the resulting fragmentation spectra.
When a molecule like this compound is fragmented in a mass spectrometer, the masses of the resulting fragment ions provide clues about the location of the deuterium labels. uib.no Computational algorithms can simulate the fragmentation of all possible deuterated isomers and compare the theoretical fragmentation patterns with the experimental data. This matching process helps to pinpoint the most probable locations of the deuterium atoms on the fatty acid chain. This approach is fundamental in structural elucidation and is supported by various software tools that aid in the complex data analysis. researchgate.net
Predictive models for deuteration outcomes are crucial for the efficient synthesis of specifically labeled compounds like this compound. researchgate.net These models aim to forecast the regioselectivity and yield of deuteration reactions, saving time and resources in the lab. nih.gov
These models often employ quantum mechanics and molecular mechanics (QM/MM) calculations to evaluate reaction pathways. By calculating the activation energies for hydrogen-deuterium exchange at different positions on a molecule, researchers can predict the most favorable sites for deuteration under specific catalytic conditions. nih.gov For example, models have been developed to predict the directing group ability in iridium-catalyzed hydrogen isotope exchange (HIE) reactions, which helps in planning the synthesis of complex deuterated molecules. nih.gov While these models can successfully predict the main deuteration product, accurately predicting the final percentage of deuterium incorporation remains an area of active research. acs.orgnih.gov
Future Directions and Emerging Research Avenues for Deuterated Glycidyl Esters
Development of Novel Deuterated Glycidyl (B131873) Ester Derivatives with Enhanced Properties
The synthesis and application of novel deuterated glycidyl ester derivatives are poised to answer more complex scientific questions. Future research will likely focus on creating a broader library of these molecules with tailored properties.
Targeted Deuteration Strategies for Specific Research Questions
The strategic placement of deuterium (B1214612) atoms within a molecule can significantly enhance its utility in analytical techniques like mass spectrometry and neutron scattering. For Glycidyl Myristate-d5, the "-d5" designation typically refers to the five deuterium atoms on the glycidyl group. This specific labeling is crucial for its role as an internal standard in quantitative analyses, as it allows the labeled compound to be distinguished from its non-deuterated counterpart.
Future strategies may involve placing deuterium atoms on the myristate fatty acyl chain. This would enable researchers to trace the metabolism of the fatty acid portion of the molecule independently from the glycidyl moiety. Such targeted deuteration is invaluable for detailed lipidomic studies, helping to unravel complex metabolic pathways.
Table 1: Potential Targeted Deuteration Strategies for Glycidyl Esters and Their Research Applications
| Deuterated Moiety | Example Compound | Potential Research Application |
| Glycidyl Group | This compound | Internal standard for quantifying glycidyl esters in food and biological samples. |
| Fatty Acyl Chain | Glycidyl Myristate-d10 | Tracing the metabolic fate of the myristate chain in cellular systems. |
| Both Glycidyl and Acyl | Glycidyl Myristate-d15 | Advanced tracer studies requiring dual labeling for complex metabolic flux analysis. |
Synthesis of Glycidyl Esters with Diverse Fatty Acyl Chains
The synthesis of glycidyl esters is not limited to myristic acid. Historical and modern synthetic methods allow for the esterification of glycidol (B123203) with a wide variety of fatty acids, including lauric, palmitic, stearic, oleic, and linoleic acids. This versatility allows for the creation of a diverse library of deuterated glycidyl esters.
Expanding the range of fatty acyl chains in deuterated glycidyl esters will enable the study of a broader spectrum of lipid metabolic pathways. For example, using a deuterated glycidyl ester of an unsaturated fatty acid like oleic acid could provide insights into processes like lipid desaturation and oxidation. The synthesis often involves reacting the anhydrous salt of the fatty acid with epichlorohydrin (B41342) or reacting the fatty acid with glycidol.
Integration with Advanced Multi-Omics Approaches
The true power of deuterated tracers like this compound is realized when they are integrated into multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics). This integrative approach provides a more holistic view of biological systems.
Coupling Deuterium Tracing with Proteomics and Transcriptomics
Deuterium tracing is not confined to lipidomics. When a cell metabolizes a deuterated lipid, the deuterium atoms can be incorporated into other biomolecules, including amino acids and, subsequently, proteins. By using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), researchers can measure changes in protein conformation and dynamics.
Future research could use this compound to trace how lipid metabolism influences the proteome and transcriptome. For instance, by tracking the deuterium label, researchers could identify proteins whose synthesis or turnover rates are affected by myristate metabolism. This could reveal novel regulatory links between lipid signaling and protein expression.
System-Level Understanding of Lipid Metabolism Regulation
Multi-omics approaches that incorporate deuterated lipid tracers can lead to a system-level understanding of how lipid metabolism is regulated. By simultaneously measuring changes in lipids, proteins, and gene transcripts following the introduction of a tracer like this compound, researchers can build comprehensive models of metabolic networks.
These models can help to identify key regulatory nodes and predict how the system will respond to various perturbations. This has significant implications for understanding metabolic diseases and developing targeted therapies.
Table 2: Hypothetical Multi-Omics Experiment Using this compound
| Omics Layer | Data Collected | Potential Insights |
| Lipidomics | Quantification of deuterated and non-deuterated lipid species. | Direct tracing of myristate incorporation and metabolism. |
| Proteomics | Changes in protein expression and deuterium incorporation into proteins. | Identification of proteins involved in or regulated by myristate metabolism. |
| Transcriptomics | Changes in gene expression profiles related to lipid metabolism. | Understanding the genetic regulation of metabolic pathways in response to myristate. |
Expanding Applications in Non-Mammalian Biological Systems
While much of the research on lipid metabolism has focused on mammalian systems, deuterated glycidyl esters have significant potential for studying lipid biology in a wide range of organisms.
The production of deuterated lipids for research often utilizes non-mammalian systems like the yeast Pichia pastoris and the bacterium Escherichia coli. These microorganisms can be grown in deuterated media to produce a variety of deuterated biomolecules. Studies have shown that adapting these organisms to deuterated conditions can lead to changes in their proteome and lipid profiles.
Future
Studies in Microbial Metabolism and Bioproduction
The use of deuterated glycidyl esters and related fatty acids is poised to revolutionize our understanding of microbial lipid metabolism. By introducing a deuterated precursor like this compound into a microbial culture, researchers can track the incorporation and transformation of the myristate moiety through various metabolic and signaling pathways. This approach is critical for mapping out lipid networks in microorganisms, from common bacteria to marine microbes involved in global carbon cycling. escholarship.org
One key area of investigation involves the role of gut microbiota in processing dietary lipids. Gut microbes can produce deuterium-depleted short-chain fatty acids (SCFAs), which has implications for the host's metabolic health. preprints.org Understanding how these microbes handle specific fatty acids can be elucidated by using deuterated tracers. Furthermore, this research extends to bioproduction, where microorganisms are engineered to produce valuable chemicals. Deuterated tracers can help optimize these biological factories by identifying metabolic bottlenecks and improving the efficiency of lipid-based biofuel or bioplastic production.
| Research Area | Organism Type | Application of Deuterated Lipids | Potential Insights |
| Gut Health | Bacteria (e.g., gut microbiota) | Tracing the metabolism of dietary fatty acids. | Understanding the production of SCFAs and their impact on host health. preprints.org |
| Bioproduction | Engineered Bacteria/Yeast | Following the conversion of lipid precursors into biofuels or biopolymers. | Optimization of metabolic pathways for increased yield and efficiency. |
| Environmental Microbiology | Marine Bacteria | Tracking lipid flow through marine food webs. escholarship.org | Elucidating the role of microbes in global carbon and energy cycles. |
Investigation of Lipid Pathways in Plant Systems
In plant science, deuterated lipids are emerging as invaluable tools for in-situ imaging and quantification of metabolic processes. acs.org this compound can serve as a precursor to a deuterated myristic acid probe, which can be absorbed by plant cells and tissues. Techniques like Raman microspectroscopy can then be used to visualize the distribution and transformation of these labeled lipids in real-time within the living plant. acs.org
This methodology allows for detailed studies of lipid biosynthesis, transport between organelles, and remodeling in response to environmental stressors like heat or drought. acs.org For example, researchers can quantify changes in lipid unsaturation, a critical factor in membrane fluidity and stress tolerance, by monitoring the fate of deuterated fatty acid probes. acs.org Such studies are crucial for developing more resilient crops and understanding the fundamental biochemistry of plant lipid signaling.
| Deuterated Probe Application | Plant System | Analytical Technique | Key Findings/Objectives |
| Real-time lipid trafficking | Arabidopsis thaliana seedlings | Bioorthogonal Raman probes | Monitoring and quantifying lipid metabolism and stress responses. acs.org |
| Quantifying lipid unsaturation | Plant tissues | Gas Chromatography-Mass Spectrometry (GC-MS) & Raman Spectroscopy | Estimating the degree of unsaturation (Double Bond Index) under stress. acs.org |
| Fatty acid synthesis and storage | Oilseed crops | Stable isotope labeling analysis | Tracing the pathways from precursor to storage lipids (triacylglycerols). |
Advancements in Analytical Techniques for Deuterated Lipid Research
The progress in studying deuterated lipids is intrinsically linked to the development of highly sensitive and specific analytical technologies. These advancements enable researchers to detect and quantify subtle changes in isotopic composition within complex biological samples.
Ultra-High Resolution Mass Spectrometry for Comprehensive Metabolite Profiling
Ultra-high resolution mass spectrometry (UHR-MS), particularly techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap-based mass spectrometry, is a cornerstone of modern lipidomics. uzh.chscience.gov Its ability to provide high mass accuracy and resolution is indispensable for deuterated lipid research. biorxiv.org UHR-MS can distinguish between lipid species that are very close in mass, such as a native lipid and its deuterated counterpart, or separate lipid isomers. uzh.chbiorxiv.org
In stable isotope tracing experiments, UHR-MS allows for the unequivocal assignment of molecular ions and their isotopologues. biorxiv.org This capability is crucial for quantifying the rate of metabolic flux and determining the extent of isotope incorporation into various downstream lipid products, providing a dynamic view of lipid metabolism that is unattainable with less powerful techniques. biorxiv.org
| UHR-MS Platform | Key Advantage | Application in Deuterated Lipidomics |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) | Highest available mass resolution and accuracy. science.gov | Resolving complex mixtures of lipid isotopologues in metabolomics studies. |
| Orbitrap Mass Spectrometry | High resolution, fast scanning speeds, and high sensitivity. uzh.ch | Quantitative profiling of lipid metabolism and transport in time-course experiments. biorxiv.org |
| Time-of-Flight (TOF) Mass Spectrometry | High speed and good resolution. | Often coupled with liquid chromatography for separation and analysis of lipid classes. |
Development of Automated Data Analysis Workflows for Isotope Tracing
The vast and complex datasets generated by UHR-MS necessitate the use of sophisticated computational tools. Automated data analysis workflows are being developed to streamline the processing of this data, from initial feature detection to final biological interpretation. researchgate.net These workflows often utilize open-source platforms like OpenMS or custom scripts to handle tasks such as noise reduction, peak alignment, and isotope pattern analysis. researchgate.netacs.org
Theoretical Progress in Understanding Deuterium Isotope Effects
Parallel to experimental advances, theoretical work continues to refine our fundamental understanding of why and how deuterium substitution affects chemical reactions and molecular properties.
Refined Computational Models for Predicting Kinetic and Spectroscopic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with deuterium leads to a change in the rate of a chemical reaction. wikipedia.org This effect arises primarily because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. scispace.com
Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for predicting KIEs with a high degree of accuracy. wikipedia.org These models can calculate the vibrational frequencies of both the reactant and the transition state, allowing for a theoretical determination of the reaction rate change upon isotopic substitution. scispace.com Such predictions are invaluable for interpreting experimental results, validating proposed reaction mechanisms, and designing new deuterated molecules for specific research purposes. wikipedia.orgacs.org These theoretical models help explain not only the primary KIE (when the C-D bond is broken) but also secondary KIEs, where the deuterated site is not directly involved in bond cleavage but still influences the reaction rate through steric or electronic effects. wikipedia.org
Elucidating Fundamental Principles Governing Deuterium Behavior in Biological Contexts
The use of deuterated compounds, such as this compound, is expanding beyond their role as simple internal standards for analytical quantification. Future research is poised to leverage these molecules to uncover fundamental principles of how deuterium's unique physical properties influence biological processes at a molecular level. Investigating deuterated glycidyl esters offers a unique window into enzymatic mechanisms, metabolic stability, and the intrinsic behavior of deuterium-carbon bonds within complex biological environments.
A primary avenue of this research involves the comprehensive study of the Kinetic Isotope Effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. Because the substitution of hydrogen with deuterium represents a 100% increase in mass, it can cause the most significant KIE compared to other isotopic substitutions. This effect is most pronounced when the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is the rate-limiting step in a reaction. For reactions involving the breaking of C-H vs C-D bonds, the KIE (kH/kD) can be as high as 6-8.
Future research can utilize this compound to dissect the metabolic pathways of glycidyl esters. By comparing the rate and products of metabolism of this compound with its non-deuterated counterpart in vitro (using, for example, liver microsomes) and in vivo, researchers can gain critical insights. A significant slowing of metabolism for the deuterated version would strongly indicate that C-H bond cleavage is a rate-determining step in its breakdown, likely mediated by enzymes such as the cytochrome P450 (P450) family. Such studies could pinpoint the exact sites of metabolic attack and elucidate the mechanisms of the enzymes involved.
Another emerging research direction is the use of deuterated esters to understand protein dynamics and interactions in situ, drawing inspiration from techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS probes protein structure and dynamics by measuring the rate at which labile hydrogen atoms on a protein exchange with deuterium from a solvent. This exchange rate is dependent on factors like solvent accessibility and hydrogen bonding. While this compound itself is not a protein, future studies could investigate the stability and exchange of its deuterium atoms within biological matrices. This could help determine the lability of the C-D bond under various physiological conditions, such as the low pH of the stomach or in the presence of intestinal lipases that hydrolyze the ester bond. Understanding the stability of the deuterium label is crucial for accurately tracing the fate of the molecule and its metabolites in the body.
Furthermore, advanced research could employ this compound as a probe for metabolic tracing beyond simple quantification. By following the deuterated fragments (e.g., glycidol-d5 (B587139) or myristic acid) after hydrolysis, scientists can map their distribution, subsequent metabolic transformations, and excretion pathways with high precision. This allows for a deeper understanding of the fundamental biochemical processing of fatty acids and glycidol in living systems, providing a clearer picture of their absorption and integration into various cellular components.
Interactive Table:
Table 1: Key Principles of Deuterium in Biological Research
| Principle | Description | Relevance to Biological Studies |
|---|---|---|
| Mass Difference | Deuterium (²H) has approximately twice the mass of protium (B1232500) (¹H). | This is the largest relative mass increase among stable isotopes, leading to significant effects on molecular vibrations and reaction kinetics. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more difficult to break. This slows down reactions where C-H bond cleavage is the rate-limiting step. | Allows researchers to probe reaction mechanisms, particularly in enzyme-catalyzed reactions like those by cytochrome P450, and to modulate drug metabolism. |
| Hydrogen-Deuterium Exchange (HDX) | Labile hydrogens in molecules (e.g., on proteins) can exchange with deuterium from a deuterated solvent. The rate of exchange provides information on molecular structure and dynamics. | Used to study protein folding, conformational changes, and biomolecular interactions by revealing solvent-accessible regions. |
| Metabolic Tracing | The deuterium label acts as a tracer that can be detected by mass spectrometry, allowing the molecule to be distinguished from its endogenous, non-labeled counterparts. | Enables precise quantification and tracking of the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems. |
Table 2: Proposed Research Framework for Deuterated Glycidyl Esters
| Research Area | Methodology | Principle Investigated | Potential Scientific Insight |
|---|---|---|---|
| Metabolic Pathway Elucidation | Comparative in vitro metabolism assays (e.g., liver microsomes) of Glycidyl Myristate vs. This compound. | Kinetic Isotope Effect (KIE). | Identify rate-limiting steps in metabolism; determine the role of specific enzyme families (e.g., P450s) in the detoxification or activation of glycidyl esters. |
| In Vivo Label Stability | Administer this compound and analyze tissues and fluids for non-specific deuterium exchange over time using LC-MS/MS. | Isotopic Label Stability. | Assess the integrity of the C-D bond under physiological conditions, validating its use for long-term tracing studies. |
| Protein-Metabolite Interaction | Utilize HDX-MS on key metabolic enzymes (e.g., lipases, P450s) in the presence and absence of this compound. | Conformational Dynamics (HDX). | Map the binding sites and allosteric effects of glycidyl esters on proteins, revealing how these molecules are recognized and processed at a structural level. |
| Metabolic Fate Mapping | Trace the distribution of deuterated fragments post-hydrolysis of this compound in an animal model. | Metabolic Tracing. | Quantify the incorporation of the myristate and glycidol moieties into different lipid pools and metabolic pathways. |
Q & A
Q. What validated analytical methods ensure the purity and structural integrity of Glycidyl Myristate-d5 in synthetic workflows?
- Methodological Answer : To confirm purity, use thin-layer chromatography (TLC) with SiO₂ plates and a mobile phase of hexane:ethyl acetate (8:2), visualized with AMCS. A single spot at Rf = 0.60 indicates homogeneity. For structural validation, perform ¹H-NMR in CDCl₃ to confirm deuterium incorporation and epoxide functionality. Normalized intensity values (e.g., d5 = 92.31%) should align with expected deuteration levels .
Q. How should researchers prepare stable stock solutions of this compound for in vitro studies, given its solubility profile?
- Methodological Answer : this compound is typically dissolved in DMSO due to its limited aqueous solubility. Prepare 1–10 mM stock solutions using gravimetric measurements and verify concentrations via molarity calculators. For example, 1 mg dissolved in 3.5158 mL DMSO yields a 1 mM solution. Always confirm solubility parameters (e.g., solvent compatibility) before scaling experiments .
Q. What experimental controls are essential when studying this compound in lipidomic workflows?
- Methodological Answer : Include deuterium-free analogs (e.g., Glycidyl Myristate) as internal standards to correct for matrix effects in mass spectrometry. Use blank samples (solvent-only) to assess background interference, and spike recovery tests to validate extraction efficiency (e.g., >90% recovery in lipid matrices) .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation of this compound in complex lipid mixtures?
- Methodological Answer : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) for high-resolution separation. For glycidyl ethers like this compound, Amberlite XAD-7 sorbents improve retention during air sampling, while capillary GC-FID or LC-UV enhances detection specificity. Validate methods with retention time reproducibility (±0.1 min) .
Q. What strategies resolve discrepancies in deuterium enrichment levels observed across analytical platforms?
- Methodological Answer : Cross-validate results using orthogonal techniques:
Q. How should researchers design dose-response studies to assess the toxicological implications of this compound?
- Methodological Answer : Use in vitro models (e.g., hepatocytes or intestinal cells) to evaluate metabolic activation. Monitor adduct formation with biomolecules (e.g., DNA or proteins) via LC-MS/MS. Reference IARC’s carcinogenicity assessment framework for glycidyl compounds, which prioritizes mechanistic evidence (e.g., genotoxicity assays) and dose thresholds .
Q. What computational tools aid in modeling this compound’s interactions with lipid membranes or enzymes?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to predict partitioning into lipid bilayers. For enzyme interactions, use docking software (AutoDock Vina) to identify binding affinities at active sites. Validate models with experimental data (e.g., IC₅₀ values from inhibition assays) .
Data Integrity and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Documentation : Provide detailed synthesis protocols, including TLC conditions and NMR parameters, in supplementary materials.
- Statistical Rigor : Report mean ± SD for triplicate experiments and use power analysis to determine sample sizes.
- Open Data : Share raw chromatograms, spectra, and simulation files in public repositories (e.g., Zenodo) .
Q. What steps mitigate batch-to-batch variability in deuterated compounds like this compound?
- Methodological Answer :
- Quality Control : Require certificates of analysis (COA) from suppliers, specifying isotopic purity (e.g., d5 ≥92%).
- In-House Validation : Replicate key experiments (e.g., NMR) to confirm deuteration consistency.
- Storage : Store aliquots at –20°C under inert gas to prevent degradation .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
